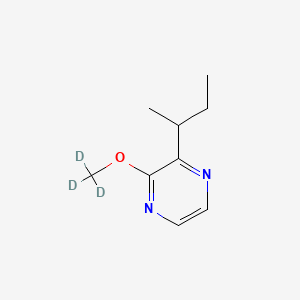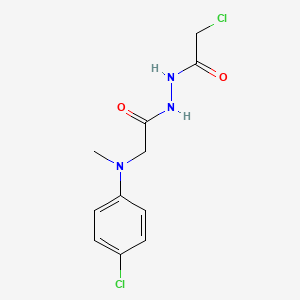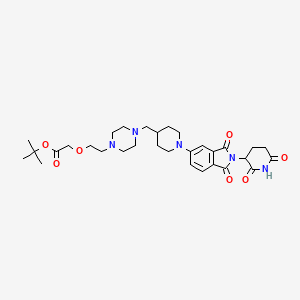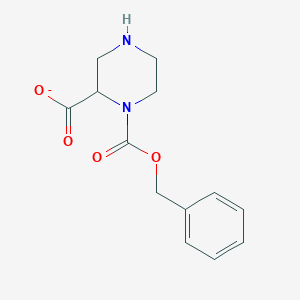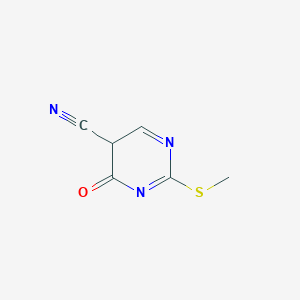
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a sulfur atom at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 5-position of the pyrimidine ring. It has gained attention in scientific research due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyrimidine derivatives with suitable nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, as an EGFR inhibitor, it mimics ATP and binds to the kinase domain of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis and cell cycle arrest in cancer cells.
相似化合物的比较
Similar Compounds
2-thioxopyrimidine derivatives: These compounds share the sulfur atom at the 2-position and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidines: These compounds have a fused pyrimidine ring system and are known for their therapeutic potential.
Uniqueness
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit EGFR and other targets makes it a valuable compound for further research and development in medicinal chemistry.
属性
分子式 |
C6H5N3OS |
|---|---|
分子量 |
167.19 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C6H5N3OS/c1-11-6-8-3-4(2-7)5(10)9-6/h3-4H,1H3 |
InChI 键 |
NCQHQRWBZVJBPS-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=O)C(C=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
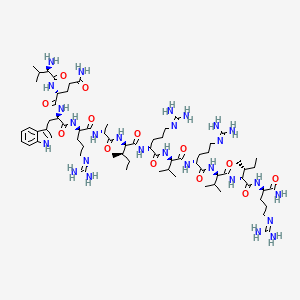

![5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12364232.png)

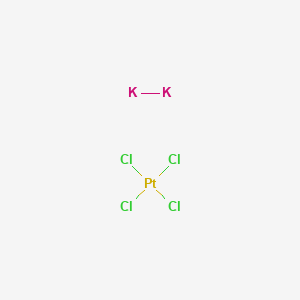
![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)

![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)

